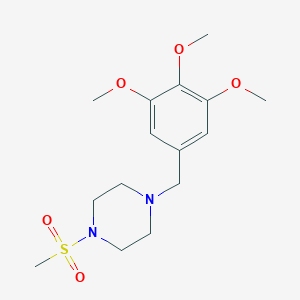![molecular formula C20H26N2O4S B249192 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as DM-235, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-235 is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain. 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to bind to dopamine and serotonin receptors, which are involved in regulating mood, behavior, and cognition. By modulating the activity of these receptors, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine may help to alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may help to improve mood and cognitive function. 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been found to reduce inflammation and oxidative stress, which may contribute to its anti-inflammatory and analgesic properties. Furthermore, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to have a low toxicity profile, making it a safe candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Furthermore, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a complex compound that requires expertise in organic chemistry for synthesis and purification.
Direcciones Futuras
There are several future directions for 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine research. One potential direction is to further investigate its therapeutic potential in treating various neurological and psychiatric disorders. Another direction is to study its potential use in pain management and addiction treatment. Furthermore, future research could focus on elucidating the exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine and identifying potential side effects and drug interactions. Overall, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine shows great promise as a novel compound with potential therapeutic applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is synthesized through a multi-step process that involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with 4-methylphenylsulfonyl chloride. The final product is obtained through purification and crystallization techniques. The synthesis of 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in treating different diseases such as Alzheimer's, Parkinson's, and schizophrenia. 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for pain management. Furthermore, 1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential use in the treatment of addiction and substance abuse disorders.
Propiedades
Nombre del producto |
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C20H26N2O4S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-16-7-9-18(10-8-16)27(23,24)22-13-11-21(12-14-22)15-17-5-4-6-19(25-2)20(17)26-3/h4-10H,11-15H2,1-3H3 |
Clave InChI |
KIJXESRLBHIXIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)




![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)



